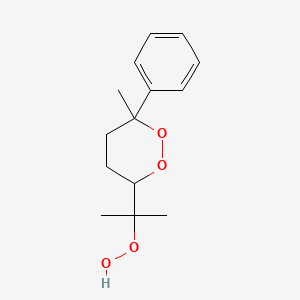
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl is a chemical compound with the molecular formula C14H20O4 . This compound is characterized by the presence of a hydroperoxide group, which makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of organic peroxides and dioxane derivatives. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydroperoxide group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl exerts its effects involves the interaction of the hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which play a role in oxidative stress and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroperoxides and dioxane derivatives, such as:
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)propyl
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)butyl
Uniqueness
What sets Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl apart is its specific molecular structure, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in specialized chemical synthesis and research applications .
Propiedades
Número CAS |
830345-30-7 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
6-(2-hydroperoxypropan-2-yl)-3-methyl-3-phenyldioxane |
InChI |
InChI=1S/C14H20O4/c1-13(2,17-15)12-9-10-14(3,18-16-12)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 |
Clave InChI |
DESGMXJFHYJVGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(OO1)C(C)(C)OO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

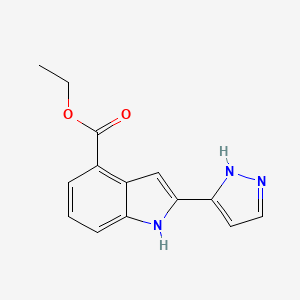
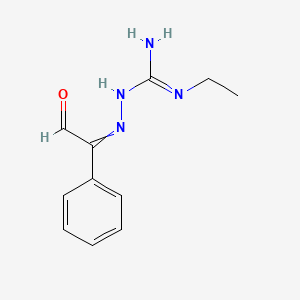
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)
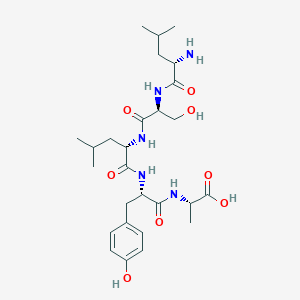
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
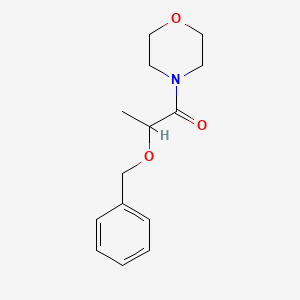
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
